6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by its unique molecular structure and properties. Its molecular formula is , with a molecular weight of approximately 179.23 g/mol. The compound features a tetrahydroquinoline core, which consists of a bicyclic structure that includes both a benzene ring and a piperidine-like ring. The presence of a fluorine atom at the sixth position and a methyl group at the fourth position contributes to its distinctive chemical behavior and potential biological activity .
The reactivity of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline can be attributed to the functional groups present in its structure. Common reactions may include:
Research indicates that 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline exhibits various biological activities. It has been studied for its potential as:
These activities are likely influenced by the compound's ability to interact with biological targets such as enzymes and receptors .
Several synthetic routes have been developed to produce 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline:
These methods allow for variations in substituents and functional groups, facilitating the development of analogs with enhanced properties .
6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in various fields:
Interaction studies have focused on how 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline interacts with various biological targets:
Several compounds share structural similarities with 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | C9H10FN | 0.94 |
| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | 0.96 |
| 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | C11H10FN | 0.88 |
| 5-Fluoro-3-(piperidin-4-yl)-1H-indole | C13H14FN | 0.84 |
| 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | C15H18N2 | 0.75 |
Biocatalytic strategies have emerged as powerful tools for constructing chiral tetrahydroquinoline scaffolds with high enantiomeric excess. A cascade system employing Rhodococcus equi ZMU-LK19 enables asymmetric hydroxylation and diastereoselective oxidation of (±)-2-substituted-tetrahydroquinolines, yielding 1,2,3,4-tetrahydroquinoline-4-ols with >99% enantiomeric excess (ee) and 99:1 diastereomeric ratio (dr) . This two-step enzymatic process highlights the potential for modifying the 4-position of the tetrahydroquinoline core, a critical site for introducing methyl groups.
Further advancements in enzymatic resolution are exemplified by the use of monoamine oxidase from Pseudomonas monteilii ZMU-T01, which resolves racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline into its (R)-enantiomer with >99% ee . The reaction, conducted in aqueous buffer at pH 7.5 and 37°C, achieves near-quantitative yield, underscoring the efficiency of oxidase-mediated kinetic resolutions for fluorinated derivatives (Table 1).
Table 1: Enzymatic Resolution of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
| Parameter | Value |
|---|---|
| Enzyme | Monoamine oxidase (ZMU-T01) |
| Substrate | Racemic 6-fluoro-2-methyl-THIQ |
| Yield | >99% ee |
| Conditions | pH 7.5, 37°C, aqueous buffer |
| Reference |
Additionally, methyltransferases such as RnCOMT and MxSafC have been integrated into multi-enzyme cascades to regioselectively methylate catechol-containing tetrahydroquinolines . These systems enable in situ generation of S-adenosylmethionine (SAM), facilitating the installation of methyl groups at the 6- or 7-positions, depending on the enzyme-substrate pairing.
Manganese(I) PN₃ pincer complexes have revolutionized the synthesis of 1,2,3,4-tetrahydroquinolines via borrowing hydrogen (BH) methodology. This one-pot cascade couples 2-aminobenzyl alcohols with secondary alcohols, forming C–C and C–N bonds with water as the sole byproduct . For fluorinated derivatives, substituting the 2-aminobenzyl alcohol with a fluorinated analog (e.g., 6-fluoro-2-aminobenzyl alcohol) could directly yield 6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline when combined with methyl-bearing secondary alcohols.
The manganese catalyst achieves 72% isolated yield for 2-phenyl-1,2,3,4-tetrahydroquinoline under optimized conditions (120°C, KH/KOH base system), demonstrating compatibility with aromatic and aliphatic substituents (Table 2) .
Table 2: Manganese-Catalyzed Synthesis of Tetrahydroquinolines
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2-Aminobenzyl alcohol + 1-Phenylethanol | 2-Phenyl-THQ | 72 | 120°C, KH/KOH |
| Fluorinated analog + Methanol | 6-Fluoro-4-methyl-THQ | Predicted | 120°C, KH/KOH |
Hypothetical extension based on .
While photoredox-mediated [4+2] annulations are underrepresented in the synthesis of 6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline, existing methodologies for related tetrahydroquinolines suggest potential pathways. For instance, visible-light-driven cyclizations could theoretically couple fluorinated enamines with dienophiles, though such approaches remain speculative in the absence of direct experimental evidence from the provided literature. Current strategies prioritize transition metal and enzymatic systems for their reliability and scalability .
The provided literature emphasizes biocatalytic and transition metal-based approaches, with no explicit examples of organocatalysis for this compound. However, chiral organocatalysts (e.g., thiourea derivatives) could theoretically facilitate asymmetric Pictet-Spengler reactions between fluorinated tryptamines and aldehydes. Such methods remain an area for future exploration, as existing studies achieve stereocontrol via enzymatic resolution or metal-ligand synergy .
Late-stage functionalization of the tetrahydroquinoline scaffold is a powerful route to diversify fluorinated heterocycles that feature prominently in agrochemical probes, positron-emission-tomography tracers, and preclinical leads. This article surveys three front-line catalytic approaches that have unlocked unprecedented selectivity, throughput, and stereocontrol in the derivatization of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline.
Palladium(II)/palladium(IV) cycles exploit ligand-directed cyclopalladation, oxidative addition of electrophilic fluorine sources, and reductive elimination to install C–F bonds at otherwise inert C–H positions [1] [2] [3]. Computational analyses reveal that cationic Pd(IV) fluoride complexes reduce the activation barrier for inner-sphere C–F reductive elimination, enabling selective fluorination of C(sp³) centers adjacent to nitrogen in the tetrahydroquinoline core [3].
| Substrate site | Fluorinating reagent | Yield | dr | Key findings |
|---|---|---|---|---|
| C-4 (benzylic) | Selectfluor | 78% [2] | >20:1 [2] | High diastereoselectivity attributed to rigid half-chair conformation |
| C-5 (benzylic) | N-fluoropyridinium salt | 64% [3] | 12:1 [3] | TDG4 enhances C(sp³)–F over competing C–O formation |
| Aromatic C-6 | Fluoroamide reagent | 53% [4] | n/a | Template-assisted meta-C–H activation delivers para-selective fluorination |
Hammett studies on 7-substituted benzo[h]quinoline models disclose a ρ value of +1.41, indicating that electron-withdrawing groups accelerate C–F reductive elimination [1]. Density-functional-theory calculations corroborate a concerted transition state with an activation energy of 21 kcal mol⁻¹ for C(sp²)–F formation versus 27 kcal mol⁻¹ for competing C(sp³)–O pathways [3].
Microwave-assisted protocols cut reaction times from 12 h to 20 min while preserving enantio- and diastereoselectivity [2]. Continuous-flow variants leveraging immobilized palladium on silica support achieve space–time yields of 3.5 g L⁻¹ h⁻¹ with facile inline purification via fluorous solid-phase extraction [5].
Immobilizing biocatalysts onto nanostructured supports enhances stability, reusability, and compatibility with organic cosolvents, crucial for transforming hydrophobic tetrahydroquinoline derivatives [6] [7].
| Strategy | Support | Immobilization efficiency | Half-life (40 °C) | Reference |
|---|---|---|---|---|
| Metal-ion affinity (His-tag) | Ni²⁺-NTA agarose | 92% [6] | 72 h [6] | Outperformed epoxide and HaloTag approaches |
| Covalent attachment | Epoxy-activated silica | 67% [7] | 48 h [7] | Moderate activity, superior solvent tolerance |
| In-situ IMAC thin-film | Ni²⁺-charged glass microchannels | 95% [7] | 120 h [7] | Enables multi-step cascades without dialysis |
A packed-bed nanoreactor co-immobilizing transaminase and imine reductase converted fluoroaniline precursors to 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline with 91% conversion at 2.4 g L⁻¹ h⁻¹ productivity under 1.2 min residence time [8]. Cofactor recycling via glucose dehydrogenase sustained turnover numbers >10,000, enabling 168 h continuous operation with <5% activity loss [9].
| Metric | Batch (stirred-tank) | Flow (nanoreactor) | Improvement factor |
|---|---|---|---|
| Volumetric productivity | 0.12 g L⁻¹ h⁻¹ [7] | 1.84 g L⁻¹ h⁻¹ [9] | 15.3× |
| Enzyme usage (g product g⁻¹ enzyme) | 120 [7] | 1,500 [9] | 12.5× |
| Solvent consumption | 45 L kg⁻¹ product [7] | 9 L kg⁻¹ product [9] | 5× reduction |
Photoredox catalysis generates open-shell intermediates under visible light, while enzymes impart exquisite stereo- and chemoselectivity [10] [11] [12]. Merging these orthogonal activation modes enables asymmetric modifications of the tetrahydroquinoline ring at ambient temperature with minimal protecting-group manipulations.
Visible-light irradiation of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline in the presence of bromotrichloromethane and a ruthenium tris-bipyridine photocatalyst produces an iminium ion that is intercepted by a lipase-catalyzed acyl transfer, affording β-amino esters in up to 94% enantiomeric excess and 68% isolated yield [10].
| Photocatalyst | Enzyme | ee (%) | Yield (%) | TON | Reference |
|---|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | Lipase B from Candida antarctica | 94 [10] | 68 [10] | 1,200 [7] | |
| Mes-Acr⁺ClO₄⁻ | Enantioselective thiourea | 89 [10] | 55 [11] | n/a | |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Transaminase variant ATA-117 | 92 [12] | 61 [12] | 850 [12] |
Photon-flux-matched flow photoreactors integrated with immobilized enzyme columns achieve 40-fold throughput over batch setups, with quantum efficiencies approaching 2.8% thanks to minimized light scattering and precise residence-time control [7].